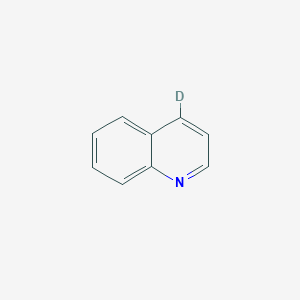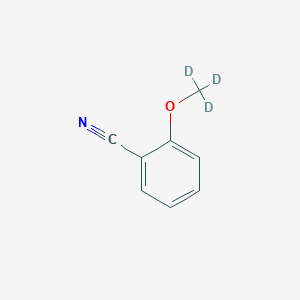
4-Deuterioquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-4-D is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-4-D can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method offers rapid synthesis with isolated yields up to 57% within 3 minutes.
Another method involves the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This reaction includes an addition reaction and condensation reaction.
Industrial Production Methods
Industrial production of Quinoline-4-D often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts like clay or ionic liquids are employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-4-D undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
Quinoline-4-D has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Quinoline-4-D involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. Quinoline-4-D stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is particularly effective against bacterial infections.
Comparaison Avec Des Composés Similaires
Quinoline-4-D can be compared with other quinoline derivatives such as:
4-Quinolone: Another important parent quinolone that exists in equilibrium with 4-hydroxyquinoline.
Quinoline-4-carboxylic acid: Known for its potent inhibitory effects on alkaline phosphatases.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV, similar to Quinoline-4-D.
Quinoline-4-D stands out due to its unique synthesis methods, broad range of applications, and specific mechanism of action.
Propriétés
Formule moléculaire |
C9H7N |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
4-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i5D |
Clé InChI |
SMWDFEZZVXVKRB-UICOGKGYSA-N |
SMILES isomérique |
[2H]C1=CC=NC2=CC=CC=C12 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















